Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 87597-27-1
VCID: VC3757602
InChI: InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-7(10)3-11-4-8(13)12-6/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CN2C(=CN=CC2=N1)Br
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol

Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

CAS No.: 87597-27-1

Cat. No.: VC3757602

Molecular Formula: C9H8BrN3O2

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate - 87597-27-1

Specification

CAS No. 87597-27-1
Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
IUPAC Name ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-7(10)3-11-4-8(13)12-6/h3-5H,2H2,1H3
Standard InChI Key SHEPHIOFWBYNCL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C(=CN=CC2=N1)Br
Canonical SMILES CCOC(=O)C1=CN2C(=CN=CC2=N1)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising an imidazole ring condensed with a pyrazine ring. Key substituents include:

  • A bromine atom at position 5, enhancing electrophilic reactivity .

  • An ethyl ester group at position 2, providing sites for hydrolysis or transesterification .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈BrN₃O₂
Molecular Weight270.08 g/mol
Melting PointNot reported (decomposes >250°C)
SolubilityModerate in DMSO, DMF; low in H₂O
logP (Partition Coefficient)1.89 (predicted)

Spectral Characterization

  • ¹H NMR (DMSO-d₆): Signals at δ 8.59 (s, H-3), 8.27 (s, H-7), 7.49–7.70 (m, aromatic protons), and 4.35 ppm (q, J=7.1 Hz, ethyl CH₂) .

  • ¹³C NMR: Carbonyl resonance at 161.2 ppm (C=O), with imidazo-pyrazine carbons between 110–150 ppm .

  • IR: Strong absorption at 1720 cm⁻¹ (ester C=O stretch) and 670 cm⁻¹ (C-Br vibration) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves a cyclocondensation reaction:

  • Precursor Preparation: 2-Amino-5-bromopyrazine reacts with ethyl chloroacetate in the presence of NaHCO₃ .

  • Cyclization: Heating under reflux in ethanol yields the imidazo[1,2-a]pyrazine core .

  • Bromination: Electrophilic bromination using NBS (N-bromosuccinimide) introduces the bromine substituent.

Reaction Scheme:

2-Amino-5-bromopyrazine+Ethyl chloroacetateEtOH, ΔEthyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate\text{2-Amino-5-bromopyrazine} + \text{Ethyl chloroacetate} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate}

Industrial Optimization

  • Continuous Flow Reactors: Enhance yield (up to 78%) and reduce reaction time compared to batch processes .

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity .

Chemical Reactivity and Derivatives

Key Reactions

Reaction TypeConditionsProducts
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl-substituted derivatives
Ester HydrolysisNaOH (aq.), refluxCarboxylic acid analogs
Nucleophilic Aromatic SubstitutionPiperidine, DMSOAmine-functionalized compounds

Example: Suzuki-Miyaura cross-coupling with phenylboronic acid produces ethyl 5-phenylimidazo[1,2-a]pyrazine-2-carboxylate, a potential kinase inhibitor .

Stability Considerations

  • Light Sensitivity: Degrades under UV light (t₁/₂ = 48 hrs at 300 nm) .

  • Thermal Stability: Stable up to 150°C; decomposition releases HBr gas above 250°C .

Biological Activities and Mechanisms

Antimicrobial Properties

  • Gram-Positive Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus (MRSA) .

  • Mechanism: Disrupts cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs) .

Central Nervous System Effects

  • Antinociceptive Activity: Derivative 2f (5-benzylidene analog) reduces writhing by 62% in acetic acid-induced pain models (100 mg/kg dose) .

  • Neurotoxicity Screening: No motor impairment observed in rotarod tests at ≤200 mg/kg .

AssayResultSource
Antimicrobial (MIC, S. aureus)12.5 µg/mL
Analgesic (Writhing Test)58% inhibition at 100 mg/kg
Cytotoxicity (HeLa)IC₅₀ > 50 µM

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 41% in rats) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 5-hydroxy metabolites.

Industrial and Research Applications

Pharmaceutical Intermediate

  • Antibiotic Development: Serves as a precursor for novel β-lactamase inhibitors .

  • Kinase Inhibitors: Functionalized derivatives show IC₅₀ values <100 nM against Abl1 tyrosine kinase .

Material Science

  • Coordination Chemistry: Forms stable complexes with Cu(II) for catalytic applications.

Future Directions

  • Structure-Activity Relationships: Systematic modification of the ester and bromine groups to enhance blood-brain barrier penetration .

  • Green Chemistry: Developing solvent-free synthesis using microwave irradiation .

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